molecular formula C7H11N3 B1284180 N3,N3-Dimethylpyridine-3,4-diamine CAS No. 90008-37-0

N3,N3-Dimethylpyridine-3,4-diamine

Cat. No.: B1284180
CAS No.: 90008-37-0
M. Wt: 137.18 g/mol
InChI Key: JQLUSIARPSHVSH-UHFFFAOYSA-N
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Description

N3,N3-Dimethylpyridine-3,4-diamine is a substituted pyridine derivative with dimethylamine groups at the N3 position and amino groups at the 3- and 4-positions of the pyridine ring. Its molecular formula is C₇H₁₁N₃, with a monoisotopic mass of 137.095 Da . This compound is part of a broader class of pyridinediamine derivatives, which are structurally tailored for applications in pharmaceuticals, materials science, and coordination chemistry. The dimethyl substitution enhances steric and electronic properties compared to unmodified diaminopyridines, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name

3-N,3-N-dimethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-5-9-4-3-6(7)8/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLUSIARPSHVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297111
Record name N3,N3-Dimethyl-3,4-pyridinediamine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90008-37-0
Record name N3,N3-Dimethyl-3,4-pyridinediamine
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Record name N3,N3-Dimethyl-3,4-pyridinediamine
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Record name N3,N3-dimethylpyridine-3,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3-Dimethylpyridine-3,4-diamine can be achieved through a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N3,N3-Dimethylpyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce fully reduced amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
N3,N3-Dimethylpyridine-3,4-diamine serves as a versatile building block in organic synthesis. Its unique structural features facilitate the development of more complex organic molecules. This compound's reactivity allows chemists to explore new chemical pathways and reactions, making it invaluable in synthetic organic chemistry.

Industrial Applications
In industrial settings, this compound is utilized in the production of dyes and pigments. Its properties enable the synthesis of various industrial chemicals, enhancing the efficiency and effectiveness of manufacturing processes.

Potential Therapeutic Effects
Research indicates that this compound may exhibit biological activity relevant to medicinal chemistry. It has been studied for its potential as an enzyme inhibitor or receptor modulator. The compound's amino groups can engage in hydrogen bonding with active sites on enzymes or receptors, influencing their activity and offering therapeutic benefits.

Case Study: Enzyme Inhibition
One notable area of investigation involves the compound's ability to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition could have implications for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Applications in Drug Development

This compound's role as a building block extends into drug development. Its unique structure allows researchers to design novel therapeutic agents by modifying its chemical framework. Ongoing studies are focused on elucidating its function as a ligand in coordination chemistry and its applications in synthesizing pharmaceuticals.

Mechanism of Action

The mechanism of action of N3,N3-Dimethylpyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3,4-Diaminopyridine (3,4-DAP)

  • Molecular Formula : C₅H₇N₃ .
  • Key Differences : Lacks the dimethyl substitution at N3, resulting in reduced steric hindrance and higher polarity.
  • Implications: Solubility: 3,4-DAP is more water-soluble due to unmodified amino groups, whereas the dimethyl groups in N3,N3-dimethylpyridine-3,4-diamine increase hydrophobicity . Reactivity: The primary amines in 3,4-DAP are more nucleophilic, making it a preferred intermediate in synthesizing heterocycles like quinazolines . Biological Activity: 3,4-DAP is clinically used to treat Lambert-Eaton myasthenic syndrome, while dimethylated analogs may exhibit altered pharmacokinetics due to lipophilicity changes .

2-Chloropyridine-3,4-diamine

  • Molecular Formula : C₅H₆ClN₃ .
  • Key Differences : Substitution of a chlorine atom at the 2-position instead of dimethyl groups.
  • Applications: Used in synthesizing antitumor agents, where halogenation enhances binding to DNA or enzymes compared to dimethylated analogs .

N3-Ethylpyridine-2,3-diamine

  • Molecular Formula : C₇H₁₁N₃ .
  • Key Differences: Ethyl group at N3 and amino groups at 2,3-positions (vs. 3,4-positions in the target compound).
  • Lipophilicity: The ethyl group increases lipophilicity marginally compared to dimethyl substitution, affecting membrane permeability .

N3,N3-Dimethylpyridine-2,3-diamine

  • Molecular Formula : C₇H₁₁N₃ .
  • Key Differences: Positional isomer with dimethyl groups at N3 and amino groups at 2,3-positions.
  • Implications :
    • Coordination Chemistry : The 2,3-diamine structure may form different metal complexes compared to the 3,4-isomer, influencing catalytic or optical properties .
    • Synthetic Utility : Used in preparing fluorescent dyes or OLED materials, where substituent positioning affects emission spectra .

Data Table: Comparative Analysis of Pyridinediamine Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₇H₁₁N₃ N3-dimethyl, 3,4-diamine Enhanced lipophilicity; drug intermediates
3,4-Diaminopyridine (3,4-DAP) C₅H₇N₃ 3,4-diamine High solubility; neuromuscular therapies
2-Chloropyridine-3,4-diamine C₅H₆ClN₃ 2-Cl, 3,4-diamine Antitumor synthesis; electron-deficient
N3-Ethylpyridine-2,3-diamine C₇H₁₁N₃ N3-ethyl, 2,3-diamine Metal chelation; moderate lipophilicity
N3,N3-Dimethylpyridine-2,3-diamine C₇H₁₁N₃ N3-dimethyl, 2,3-diamine OLED materials; fluorescence applications

Biological Activity

N3,N3-Dimethylpyridine-3,4-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator , affecting pathways involved in disease processes. The compound's amino groups can participate in hydrogen bonding with active sites on enzymes or receptors, thereby modulating their activity.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase, an enzyme critical in neurotransmission.

Anticancer Activity

In a study involving docking simulations, compounds similar to this compound demonstrated significant affinity towards the binding site of topoisomerase II, suggesting potential anticancer properties . This finding aligns with the broader trend of exploring pyridine derivatives as anticancer agents.

Pain Management

Emerging studies have linked derivatives of pyridine compounds to pain modulation through their interaction with calcium channels. Specifically, some derivatives were shown to selectively block T-type calcium channels involved in nociceptive neurotransmission . This suggests that this compound could contribute to developing new analgesics.

Case Studies

  • Lambert-Eaton Myasthenic Syndrome (LEMS)
    A randomized trial evaluated the effectiveness of 3,4-diaminopyridine (a related compound) in patients with LEMS. The study demonstrated significant improvements in muscle strength among treated patients, suggesting that similar compounds could offer therapeutic benefits in neuromuscular disorders .
  • Calcium Channel Blockers
    A systematic investigation into various pyridine derivatives revealed that modifications at the N3 position could enhance selectivity for T-type calcium channels over L-type channels. This indicates a potential pathway for developing selective blockers with reduced side effects .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Pyridine-3,4-diamine Lacks dimethyl substitutionLimited enzyme interaction
N,N-Dimethylpyridine-3,4-diamine Similar structure but different reactivityModerate enzyme inhibition
4-Amino-3-(dimethylamino)pyridine Distinct amino group positioningEnhanced receptor modulation

Applications in Drug Development

This compound serves as a valuable building block in synthesizing more complex organic molecules. Its unique structure allows for exploring new chemical reactions and pathways in drug discovery. Additionally, ongoing research aims to elucidate its role as a ligand in coordination chemistry and its applications in producing dyes and pigments.

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